molecular formula C9H12ClNO2S B2862026 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide CAS No. 473476-99-2

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide

Cat. No.: B2862026
CAS No.: 473476-99-2
M. Wt: 233.71
InChI Key: CRRKMBPWCSXDGH-UHFFFAOYSA-N
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Description

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H12ClNO2S and a molecular weight of 233.72 g/mol . It is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with chlorine and methyl groups. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide typically involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with N,N-dimethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the chlorine and methyl groups contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-N,N,2-trimethylbenzene-1-sulfonamide is unique due to its specific combination of chlorine, methyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-chloro-N,N,2-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-7-4-5-8(10)6-9(7)14(12,13)11(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKMBPWCSXDGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473476-99-2
Record name 5-chloro-N,N,2-trimethylbenzene-1-sulfonamide
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